4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one
Description
Properties
IUPAC Name |
(3E,5E)-4-(4-chloroanilino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N2O/c1-20(2)8-7-12(9-13(21)14(16,17)18)19-11-5-3-10(15)4-6-11/h3-9,19H,1-2H3/b8-7+,12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSNOSYPUBGWDN-ANKZSMJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of vanillin, aromatic amines (such as 4-chloroaniline), and cyclohexanone in the presence of chloroacetate ethanolamine-based ionic liquids . This reaction is usually carried out in ethanol at room temperature, yielding the desired product with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)-6-(dimethylamino)-1,1,1-trifluoro-3,5-hexadien-2-one involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cancer cells, leading to cell death . It may also interact with enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of this compound differ primarily in the substituents on the anilino group or the configuration of the diene system. Below is a comparative analysis based on molecular structure, substituent effects, and available
Table 1: Structural Comparison of Hexadien-2-one Derivatives
Q & A
Q. Optimization Strategy :
- Use a fractional factorial design to test variables (solvent, catalyst ratio, temperature).
- Monitor reaction progress via TLC or HPLC. Purity can be enhanced via recrystallization from DMF-acetic acid mixtures .
Q. Validation :
- Compare computed bond lengths/angles with X-ray crystallography data (e.g., C=O bond: 1.22 Å calculated vs. 1.21 Å observed) .
Basic Question: What spectroscopic and crystallographic techniques are most effective for structural characterization?
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., dimethylamino protons at δ 2.8–3.2 ppm; trifluoromethyl carbons at δ 110–120 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms hexadienone backbone conformation. Single-crystal studies require slow evaporation from DMF-ethanol .
Q. Resolution Strategy :
- Replicate studies using standardized protocols (e.g., OECD guidelines).
- Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Question: How can environmental fate studies inform handling protocols for this compound?
Q. Methodological Answer :
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS. The chloroanilino group may form quinones or chlorophenols .
- Aquatic persistence : Use OECD 301F test to measure biodegradability in activated sludge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
